7-bromo-4-methoxy-1H-indole
Overview
Description
7-bromo-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are used in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 7-bromo-4-methoxy-1H-indole can be achieved through several methods. One common approach involves the bromination of 4-methoxyindole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . Another method involves the Bartoli indole synthesis, which uses isopropenylmagnesium bromide to react with 4-bromo-3-nitrotoluene, followed by reduction and cyclization steps . Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-bromo-4-methoxy-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
7-bromo-4-methoxy-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-4-methoxy-1H-indole involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity . For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The bromine and methoxy groups enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar compounds to 7-bromo-4-methoxy-1H-indole include:
4-methoxyindole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
7-bromoindole: Lacks the methoxy group, which affects its solubility and binding properties.
4-bromo-1H-indole: Lacks the methoxy group at the 4-position, altering its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the bromine and methoxy groups, which confer distinct chemical and biological properties .
Biological Activity
7-Bromo-4-methoxy-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound possesses the following structural characteristics:
- Molecular Formula : C₉H₈BrN₁O
- Molecular Weight : 226.07 g/mol
- Functional Groups : Bromine at the 7-position and methoxy at the 4-position of the indole ring.
This unique substitution pattern contributes to its reactivity and biological interactions, distinguishing it from other indole derivatives.
The mechanism of action of this compound involves its interaction with various molecular targets, primarily through binding to receptors and enzymes. Key aspects include:
- Binding Affinity : The indole ring system allows for high-affinity binding to multiple biological targets, influencing their activity.
- Biochemical Pathways : This compound is known to affect various biochemical pathways, including those involved in cell signaling and gene expression, potentially leading to anti-inflammatory and anticancer effects .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that compounds within the indole family can inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Efficacy in Xenograft Models : In vivo studies demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models of breast cancer. The dosage used was 100 mg/kg administered intraperitoneally for two weeks, resulting in approximately 60% tumor growth inhibition .
- Mechanistic Studies : Further research indicated that the compound induces apoptosis in cancer cells via caspase activation pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Comparison with Similar Compounds
When compared to other indole derivatives, such as 4-methoxyindole and 7-bromoindole, the presence of both bromine and methoxy groups in this compound enhances its solubility and reactivity, potentially leading to improved biological activity .
Compound | Key Differences | Biological Activity |
---|---|---|
4-Methoxyindole | Lacks bromine | Lower reactivity |
7-Bromoindole | Lacks methoxy group | Different solubility |
Indole-2-carboxylic acid | Lacks both substituents | Distinct properties |
Future Directions
The ongoing research on this compound suggests promising avenues for its application in drug development. Continued exploration into its pharmacological profiles could lead to novel therapies for cancer and other diseases. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the specific molecular interactions at play.
- Long-term Toxicity Assessments : Evaluating safety profiles in longer-term animal studies.
- Clinical Trials : Initiating trials to assess efficacy and safety in human subjects.
Properties
IUPAC Name |
7-bromo-4-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKHWWGUJPWWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395161 | |
Record name | 7-bromo-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81224-16-0 | |
Record name | 7-Bromo-4-methoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81224-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromo-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-4-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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